molecular formula C15H14BrNO B5602069 2-bromo-N-(2-phenylethyl)benzamide

2-bromo-N-(2-phenylethyl)benzamide

Cat. No.: B5602069
M. Wt: 304.18 g/mol
InChI Key: PTSZJZZJBOXAFH-UHFFFAOYSA-N
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Description

2-bromo-N-(2-phenylethyl)benzamide is an organic compound with the molecular formula C15H14BrNO It is a derivative of benzamide, where the amide nitrogen is substituted with a 2-phenylethyl group and the benzene ring is substituted with a bromine atom at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-phenylethyl)benzamide typically involves the reaction of 2-bromobenzoyl chloride with 2-phenylethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger quantities of the reactants and optimizing the reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-phenylethyl)benzamide can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation: The phenylethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

    Nucleophilic substitution: Formation of substituted benzamides.

    Reduction: Formation of N-(2-phenylethyl)benzylamine.

    Oxidation: Formation of 2-bromo-N-(2-phenylethyl)benzoic acid or corresponding aldehydes.

Scientific Research Applications

2-bromo-N-(2-phenylethyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool to study biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-phenylethyl)benzamide depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the phenylethyl group can influence the compound’s binding affinity and specificity towards these targets, affecting the overall biological response.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-methylbenzamide
  • 2-bromo-N-ethylbenzamide
  • 2-chloro-N-(2-phenylethyl)benzamide

Uniqueness

2-bromo-N-(2-phenylethyl)benzamide is unique due to the presence of both the bromine atom and the 2-phenylethyl group, which can impart distinct chemical and biological properties compared to other benzamide derivatives

Properties

IUPAC Name

2-bromo-N-(2-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO/c16-14-9-5-4-8-13(14)15(18)17-11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTSZJZZJBOXAFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 62.7 ml (500 mmol) of phenylethylamine, 70.4 ml (506 mmol) of triethylamine and 150 ml of dichloromethane was admixed dropwise at 0° C. with a solution of 109.2 g of 2-bromobenzoyl chloride in 50 ml of dichloromethane with good stirring at such a rate that the temperature did not exceed 30° C. Subsequently, the mixture was stirred at room temperature for a further 1 h. The colorless solid thus obtained was filtered off with suction, washed three times with 200 ml of dichloromethane and dried under reduced pressure. The yield at a purity of approx. 99.0% was 138.2 g (453 mmol), 90.7% of theory.
Quantity
62.7 mL
Type
reactant
Reaction Step One
Quantity
70.4 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
109.2 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

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